Theaflavin-3-gallate

Catalog No.
S1551296
CAS No.
30462-34-1
M.F
C36H28O16
M. Wt
716.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theaflavin-3-gallate

CAS Number

30462-34-1

Product Name

Theaflavin-3-gallate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1

InChI Key

KMJPKUVSXFVQGZ-WQLSNUALSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Theaflavin-3-gallate is a polyphenolic compound primarily found in black tea, formed during the fermentation of catechins. It belongs to the class of theaflavins, which are derived from the oxidation of catechins such as epicatechin and epigallocatechin-3-gallate. Theaflavin-3-gallate is notable for its unique structure, featuring a galloyl group at the 3-position of theaflavin, which contributes to its biological activities and health benefits. This compound has garnered attention for its potential anti-cancer properties, particularly in ovarian cancer models, and is also recognized for its antioxidant and anti-inflammatory effects .

  • Antioxidant activity: TFMGs scavenge free radicals due to their multiple hydroxyl groups and conjugated double bonds, potentially protecting cells from oxidative damage [].
  • Anticancer properties: TFMGs may inhibit the growth and proliferation of cancer cells through various mechanisms, including cell cycle arrest and induction of apoptosis. However, further research is needed to fully understand these mechanisms.

Potential Anti-Cancer Properties

Several studies have explored the anti-cancer potential of TFMGs. In vitro and in vivo studies suggest that TFMGs may exhibit anti-proliferative (cell growth inhibition) effects against various cancer cell lines, including those of lung, colorectal, and breast cancers [, ]. Additionally, TFMGs have been shown to induce apoptosis (programmed cell death) in cancer cells and may also modulate (alter) signaling pathways involved in cancer development and progression [, ]. However, further research, particularly clinical trials, is needed to confirm these findings and establish the efficacy and safety of TFMGs in cancer treatment.

Potential Neuroprotective Effects

Emerging research suggests that TFMGs may have neuroprotective properties. Studies have demonstrated that TFMGs can protect neurons (nerve cells) from damage caused by oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases []. Additionally, TFMGs may improve cognitive function and memory in animal models. However, more research is required to fully understand the potential of TFMGs in preventing or treating neurodegenerative diseases in humans.

Other Potential Applications

TFMGs are also being investigated for their potential applications in other areas, including:

  • Anti-inflammatory effects: Studies suggest that TFMGs may possess anti-inflammatory properties, potentially beneficial in various inflammatory conditions.
  • Cardiovascular health: Some research indicates that TFMGs may contribute to improved cardiovascular health by influencing cholesterol levels and blood pressure.
  • Antioxidant activity: TFMGs exhibit strong antioxidant properties, which may be beneficial in protecting cells from damage caused by free radicals.
That are significant for its biological activity. It can undergo oxidation and reduction reactions, which are essential for its antioxidant properties. The compound reacts with free radicals, such as superoxide radicals and hydrogen peroxide, scavenging them effectively and thereby reducing oxidative stress in cells . Additionally, it can inhibit the expression of inducible nitric oxide synthase by blocking the activation of nuclear factor kappaB, a transcription factor involved in inflammatory responses .

Theaflavin-3-gallate exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting inducible nitric oxide synthase and down-regulating nuclear factor kappaB activation .
  • Anti-cancer Properties: Studies have shown that it induces apoptosis in ovarian cancer cells by activating caspases and enhancing the expression of cleaved poly (ADP-ribose) polymerase 1 .
  • Antiviral Effects: Theaflavin-3-gallate has been found to inhibit HIV-1 envelope glycoprotein-mediated membrane fusion .

Theaflavin-3-gallate can be synthesized through enzymatic methods using tyrosinase or through chemical synthesis. In one study, a biphasic system involving octanol and buffer was employed to enhance the yield during tyrosinase-catalyzed synthesis . Additionally, it can be produced during the fermentation process of black tea leaves, where catechins are oxidized by polyphenol oxidase and peroxidase enzymes to form various theaflavins including theaflavin-3-gallate .

Theaflavin-3-gallate has several applications:

  • Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at promoting cardiovascular health and reducing cancer risk.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products designed to combat aging.
  • Food Industry: As a natural preservative, it may be used in food formulations to enhance shelf life through its antimicrobial properties.

Research indicates that theaflavin-3-gallate interacts with various biological targets:

  • It modulates signaling pathways related to inflammation and apoptosis by inhibiting key enzymes and transcription factors.
  • Studies have shown that it can enhance the efficacy of chemotherapy agents like cisplatin against ovarian cancer cells, suggesting a synergistic effect when combined with conventional treatments .
  • Interaction with cellular membranes has been observed, particularly in how it binds to proteins involved in HIV infection .

Theaflavin-3-gallate shares structural similarities with other compounds within the theaflavin family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
TheaflavinBasic structure without galloyl groupsFound in lower concentrations; less potent
Theaflavin-3'-gallateGalloyl group at 3'-positionDifferent biological activity profile
Theaflavin-3,3'-digallateTwo galloyl groupsStronger anti-inflammatory effects than others
Epigallocatechin gallateSingle galloyl groupKnown for high antioxidant capacity

The uniqueness of theaflavin-3-gallate lies in its specific structural configuration that enhances its bioactivity compared to other similar compounds. Its ability to induce apoptosis selectively in cancer cells while providing antioxidant protection distinguishes it from both simpler catechins and other more complex polyphenols.

Molecular Architecture and Stereochemical Configuration

TF-3-G (C₃₆H₂₈O₁₆, molecular weight 716.6 g/mol) features a benzotropolone skeleton formed via oxidative dimerization of (-)-epicatechin (EC) and (-)-epigallocatechin gallate (EGCG) . The core structure comprises two flavan-3-ol units linked by a bicyclo[3.2.1]octane intermediate, with a galloyl moiety esterified at the C-3 position (Figure 1A) . Stereochemical analysis reveals a double trans-configuration at the C-2 and C-3 positions, critical for its bioactivity . A novel stereoisomer, isoneoTF-3-G, identified in Camellia ptilophylla, exhibits distinct intramolecular hydrogen bonding patterns, influencing its conformational stability .

Spectroscopic Profiling: NMR, MS, and UV-Vis Spectral Signatures

  • NMR Spectroscopy:
    • ¹H NMR (600 MHz, CD₃OD): Signals at δ 7.97 (s, 1H), 7.85 (s, 1H), and 6.02–5.64 ppm (multiplets) confirm aromatic protons and galloyl esterification .
    • ¹³C NMR (150 MHz, CD₃OD): Peaks at δ 185.1 (carbonyl), 158.1–96.0 ppm (aromatic carbons) align with the benzotropolone framework .
  • Mass Spectrometry:
    • HRMS: [M−H]⁻ at m/z 715.1314 and [M+H]⁺ at m/z 717.1435 .
    • MS/MS Fragments: Key ions at m/z 169 (gallic acid), 389 (flavan-3-ol), and 527 (benzotropolone core) .
  • UV-Vis Spectroscopy:
    • λₘₐₓ at 280 nm (aromatic π→π* transitions) and 380 nm (benzotropolone conjugation) . Interaction with proteins induces blue shifts (~5 nm), indicating conformational changes .

Comparative Analysis of Theaflavin Derivatives

PropertyTF-3-G (Monogallate)TFDG (Digallate)
Molecular FormulaC₃₆H₂₈O₁₆C₄₃H₃₂O₂₀
Molecular Weight716.6 g/mol868.7 g/mol
H-Bond Acceptors/Donors15/1020/13
Topological PSA*264 Ų351 Ų
SolubilityEthanol, Methanol Aqueous-organic mixtures
Bioactivityα-Glucosidase inhibition Anti-arthritic effects

*PSA: Polar Surface Area .

TF-3-G exhibits higher aqueous solubility than TFDG due to reduced galloyl substitution, while TFDG shows enhanced binding affinity to proteins like α-glucosidase and SARS-CoV-2 proteases .

Conformational Dynamics and Stability

TF-3-G adopts a planar benzotropolone core stabilized by intramolecular hydrogen bonds (O-H···O distances: 2.7–3.1 Å) . In biphasic systems (e.g., 1-octanol/buffer), TF-3-G partitions into the organic phase, minimizing oxidative degradation and enhancing synthetic yields (~220 mg from 1 g EC/EGCG) . Thermal stability assays reveal decomposition above 200°C, with optimal storage at -20°C under inert conditions .

XLogP3

3.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

716.13773480 g/mol

Monoisotopic Mass

716.13773480 g/mol

Heavy Atom Count

52

Dates

Modify: 2024-04-14

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